molecular formula C21H21BrN2O3 B14801398 benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate

benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate

Cat. No.: B14801398
M. Wt: 429.3 g/mol
InChI Key: DJAZXBJEKMBZOK-UHFFFAOYSA-N
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Description

Benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is known for its unique structural features, which include a brominated indole moiety and a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the bromination of indole, followed by the formation of the pyrrolidine ring through a series of condensation reactions. The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The brominated indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate is unique due to its specific combination of a brominated indole and a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19-20,23,25H,4,7,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAZXBJEKMBZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(C3=CNC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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